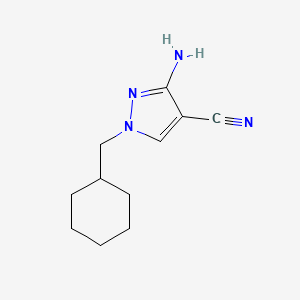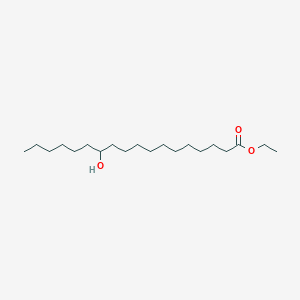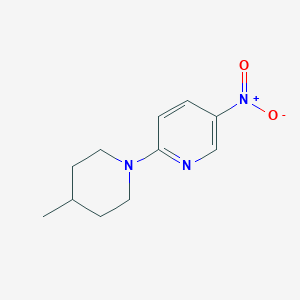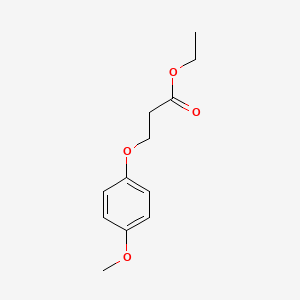
12-Hydroxyoctadeca-9,13-dienoic acid
Vue d'ensemble
Description
12-Hydroxyoctadeca-9,13-dienoic acid belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .
Molecular Structure Analysis
This compound contains a total of 52 bonds; 20 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Applications De Recherche Scientifique
1. Role in Platelet Metabolism and Thrombosis
12-Hydroxyoctadeca-9,13-dienoic acid and related compounds like 13-HODE have been studied for their effects on platelet metabolism. A study found that 13-HODE inhibits thrombin-induced thromboxane B2 production in human platelets in a concentration-dependent manner. This suggests a potential role in modulating thrombosis and clot formation, which could have implications for cardiovascular health (Setty, Berger, & Stuart, 1987).
2. Synthesis and Chemical Properties
The chemoenzymatic synthesis of hydroxy fatty acids, including this compound, has been a subject of research to understand their chemical properties and potential applications. A study reported the synthesis of (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid using hydroxynitrile lyase from Hevea brasiliensis, demonstrating the feasibility of producing these compounds through biochemical methods (Johnson & Griengl, 1997).
3. Natural Occurrence and Isolation
This compound has been isolated from natural sources, such as Bombyx mori droppings. This indicates its presence in biological systems and its potential role in physiological processes (Park et al., 2014).
4. Role in Food Chemistry
In the context of food chemistry, hydroxyoctadecadienoic acids have been studied for their impact on taste, particularly bitterness in pea-protein isolates. Understanding the role of these compounds in flavor can have implications for food processing and product development (Gläser et al., 2021).
5. Biocatalytic Reactions and Peroxygenases
Research has explored the reaction of fatty acid hydroperoxides, including hydroxy derivatives of polyunsaturated fatty acids, with soybean peroxygenase. This study aids in understanding the enzymatic processes involving these compounds, potentially leading to applications in biotechnology and bioengineering (Blée & Wilcox, 1993).
6. Dermatological Applications
The activation of omega-6 oxygenase in human skin, leading to the production of hydroxyoctadecadienoic acids, including this compound, has implications for skin health and could inform the development of dermatological treatments (Baer, Costello, & Green, 1991).
Propriétés
IUPAC Name |
12-hydroxyoctadeca-9,13-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,11-12,14,17,19H,2-8,10,13,15-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGWSRUBSQIDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(CC=CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40836269 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82854-54-4 | |
| Record name | 12-Hydroxyoctadeca-9,13-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40836269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)

![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)




![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)